PHA-680632 is a potent small molecule inhibitor of Aurora kinases, specifically targeting Aurora A, B, and C. [, ] It was discovered and developed by Nerviano Medical Sciences (later acquired by Pfizer). [, , ] This compound has been investigated for its antitumor activity and its potential as an anticancer therapeutic. [, , , , ]
The synthesis of PHA-680632 involves structure-activity relationship (SAR) studies that led to the development of this compound from a pyrrolopyrazole scaffold. The synthesis process typically includes:
Specific parameters such as temperature, reaction time, and solvent choice are optimized during the synthesis to maximize yield and purity .
PHA-680632's molecular structure is characterized by a pyrrolopyrazole core, which is essential for its activity as a kinase inhibitor. The structural formula can be represented as follows:
Key features of the molecular structure include:
X-ray crystallography studies have provided insights into its binding interactions with Aurora A kinase, confirming its role as an ATP-mimetic inhibitor .
PHA-680632 primarily undergoes biochemical reactions where it acts as an inhibitor in kinase assays. Key reactions include:
The mechanism of action of PHA-680632 involves:
PHA-680632 exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation and delivery methods in therapeutic applications .
PHA-680632 has multiple scientific applications, particularly in oncology:
Preclinical studies indicate significant tumor growth inhibition in xenograft models at well-tolerated doses .
Aurora kinases (A, B, and C) are serine/threonine kinases essential for mitosis. Aurora-A regulates centrosome maturation, spindle assembly, and mitotic entry, while Aurora-B ensures chromosomal alignment, kinetochore-microtubule attachments, and cytokinesis [2] [8]. Overexpression of Aurora-A (localized to 20q13) and Aurora-B (17p13.1) occurs in diverse cancers—including breast, colon, leukemia, and ovarian tumors—due to gene amplification, transcriptional dysregulation, or impaired proteasomal degradation [2] [3] [10]. This overexpression drives chromosomal instability (CIN) by inducing centrosome amplification, aberrant spindle formation, and cytokinesis failure, ultimately promoting aneuploidy and tumorigenesis [2] [10]. Aurora-A additionally exerts non-mitotic oncogenic effects by phosphorylating tumor suppressors like p53 (disrupting its DNA-binding) and BRCA1 (abrogating G2/M checkpoints), thereby enabling unchecked proliferation [7] [10].
Aurora kinases are validated oncology targets because:
PHA-680632 (molecular weight: 501.62 g/mol) emerged from a combinatorial chemistry effort at Nerviano Medical Sciences as an ATP-competitive inhibitor of all three Aurora isoforms [1] [9]. Its core structure features an imidazopyridine scaffold optimized for balanced potency across Aurora kinases. Key biochemical characteristics include:
Table 1: Selectivity Profile of PHA-680632 Against Key Kinases
Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. Aurora-A |
---|---|---|
Aurora-A | 27 | 1 |
Aurora-B | 135 | 5 |
Aurora-C | 120 | 4.4 |
FLT3 | 1,000 | 37 |
VEGFR2 | 1,500 | 55.6 |
PLK1 | 900 | 33.3 |
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6